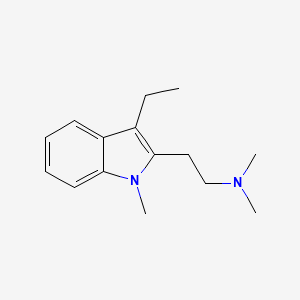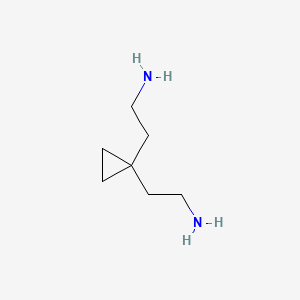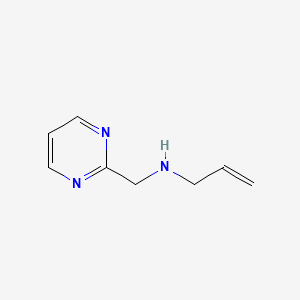
2-(3-Ethyl-1-methyl-1H-indol-2-yl)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethyl-1-methyl-1H-indol-2-yl)-N,N-dimethylethanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features an indole core substituted with an ethyl group at the 3-position, a methyl group at the 1-position, and a dimethylethanamine group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1-methyl-1H-indol-2-yl)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution at the 3-Position: The ethyl group can be introduced at the 3-position through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Substitution at the 1-Position: The methyl group can be introduced at the 1-position through N-methylation using methyl iodide and a base such as potassium carbonate.
Introduction of the Dimethylethanamine Group: The dimethylethanamine group can be introduced through a nucleophilic substitution reaction using 2-chloro-N,N-dimethylethanamine and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethyl-1-methyl-1H-indol-2-yl)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylethanamine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various alkyl groups.
Aplicaciones Científicas De Investigación
2-(3-Ethyl-1-methyl-1H-indol-2-yl)-N,N-dimethylethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethyl-1-methyl-1H-indol-2-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methyl-1H-indol-2-yl)-N,N-dimethylethanamine: Lacks the ethyl group at the 3-position.
2-(3-Ethyl-1H-indol-2-yl)-N,N-dimethylethanamine: Lacks the methyl group at the 1-position.
2-(3-Ethyl-1-methyl-1H-indol-2-yl)-N-ethylethanamine: Has an ethyl group instead of a dimethyl group on the ethanamine moiety.
Uniqueness
2-(3-Ethyl-1-methyl-1H-indol-2-yl)-N,N-dimethylethanamine is unique due to its specific substitution pattern on the indole core, which can influence its chemical reactivity and biological activity. The presence of both the ethyl and methyl groups, along with the dimethylethanamine moiety, provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H22N2 |
|---|---|
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
2-(3-ethyl-1-methylindol-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H22N2/c1-5-12-13-8-6-7-9-14(13)17(4)15(12)10-11-16(2)3/h6-9H,5,10-11H2,1-4H3 |
Clave InChI |
OLODDGJWMLHZHE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C2=CC=CC=C21)C)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)




![2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B13100878.png)

![Furo[2,3-d]pyridazine-2-carbaldehyde](/img/structure/B13100889.png)


![[1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl-](/img/structure/B13100911.png)
![3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13100913.png)


